![molecular formula C11H12F3NO B14296358 1-[3-(Trifluoromethyl)anilino]butan-2-one CAS No. 113940-08-2](/img/structure/B14296358.png)
1-[3-(Trifluoromethyl)anilino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trifluoromethyl)anilino]butan-2-one is an organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a butan-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)anilino]butan-2-one typically involves the reaction of 3-(trifluoromethyl)aniline with butan-2-one under specific conditions. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a halogenated butan-2-one in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Trifluoromethyl)anilino]butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) can be used for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Trifluoromethyl)anilino]butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[3-(Trifluoromethyl)anilino]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(Trifluoromethyl)anilino]propan-2-one
- 1-[3-(Trifluoromethyl)anilino]pentan-2-one
- 1-[3-(Trifluoromethyl)anilino]hexan-2-one
Uniqueness
1-[3-(Trifluoromethyl)anilino]butan-2-one is unique due to its specific combination of the trifluoromethyl group and the butan-2-one structure. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Propiedades
Número CAS |
113940-08-2 |
|---|---|
Fórmula molecular |
C11H12F3NO |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
1-[3-(trifluoromethyl)anilino]butan-2-one |
InChI |
InChI=1S/C11H12F3NO/c1-2-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 |
Clave InChI |
JTMMCSWOPJOAJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CNC1=CC=CC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



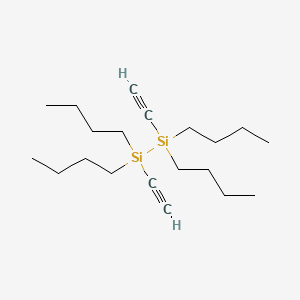

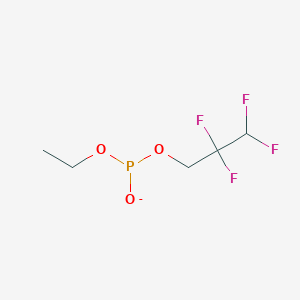
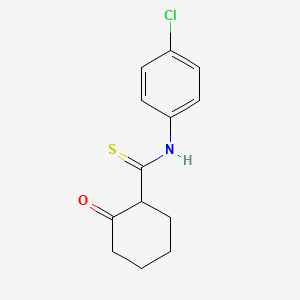
![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
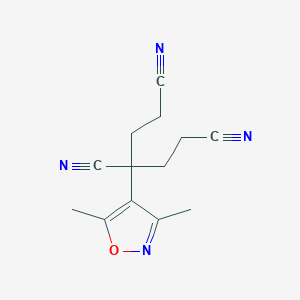
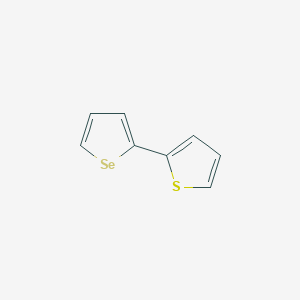
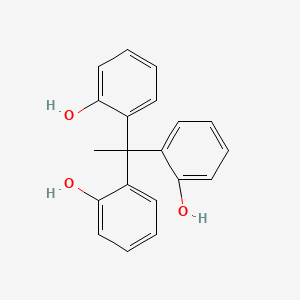
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
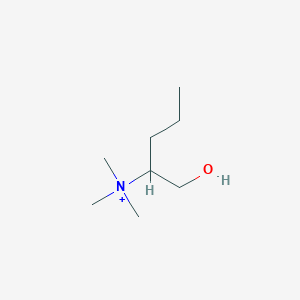
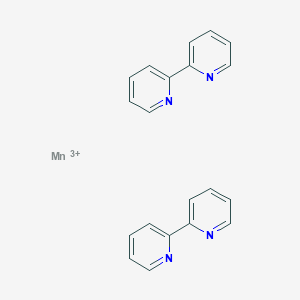
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
